{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
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Overview
Description
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine, typically involves the condensation of 1,3-diketones with hydrazines. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved using Nano-ZnO as a catalyst . Another method involves the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to improve reaction efficiency and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: They are used in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Pyrazolo[1,5-a]pyrimidines
- 5-Amino-pyrazoles
Uniqueness
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKQNKFKDNSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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